molecular formula C12H14N2 B13934286 1,3,6,8-Tetramethyl-2,7-naphthyridine CAS No. 88300-52-1

1,3,6,8-Tetramethyl-2,7-naphthyridine

Cat. No.: B13934286
CAS No.: 88300-52-1
M. Wt: 186.25 g/mol
InChI Key: BPEYFVCOPHRJPE-UHFFFAOYSA-N
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Description

1,3,6,8-Tetramethyl-2,7-naphthyridine ( 88300-52-1) is a high-purity, organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol. It belongs to the 2,7-naphthyridine class of heterocyclic aromatic organic compounds, which consist of two fused pyridine rings . This specific tetra-methylated derivative serves as a valuable chemical scaffold and intermediate in medicinal chemistry and organic synthesis. Naphthyridine derivatives are of significant interest in scientific research due to their wide range of biological activities. They are recognized as privileged structures in drug discovery, with studies highlighting their potential as core templates for developing novel therapeutic agents . For instance, related naphthyridine derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, demonstrating strong inhibitory activity through molecular docking and dynamics studies . The structural motif is also explored for other pharmacological applications, including anticancer research . The methyl substituents on the 1,3,6,8-positions of the naphthyridine core influence the compound's electronic properties, lipophilicity, and overall molecular geometry, making it a versatile building block for constructing more complex molecules. This product is intended for research and development purposes in laboratory settings only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

88300-52-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1,3,6,8-tetramethyl-2,7-naphthyridine

InChI

InChI=1S/C12H14N2/c1-7-5-11-6-8(2)14-10(4)12(11)9(3)13-7/h5-6H,1-4H3

InChI Key

BPEYFVCOPHRJPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)C(=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to 2,7-Naphthyridines

The synthesis of 2,7-naphthyridine derivatives, including methyl-substituted variants, typically involves:

  • Cyclization reactions starting from appropriately substituted pyridine or related heterocyclic precursors.
  • Nucleophilic substitution and rearrangement reactions on preformed naphthyridine scaffolds.
  • Use of aliphatic or aromatic synthons to build the bicyclic framework.

Specifically, the preparation of 1,3,6,8-Tetramethyl-2,7-naphthyridine requires selective methylation and control over substitution patterns, which can be achieved either by starting from methylated pyridine derivatives or by post-cyclization functionalization.

Synthesis via Substituted Pyridine Precursors and Cyclization

One reliable method involves the cyclization of substituted pyridine derivatives where methyl groups are introduced at the desired positions prior to ring closure. According to Brown's comprehensive review on naphthyridine chemistry, cyclization of 2,6-dimethylpyridine derivatives with appropriate synthons can yield 1,3,6,8-tetramethyl-2,7-naphthyridine frameworks after ring closure and aromatization steps.

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2,6-Dimethylpyridine derivative Cyclocondensation with aliphatic synthon Partially hydrogenated 2,7-naphthyridine 60-75 Control of regioselectivity critical
2 Partially hydrogenated intermediate Aromatization (e.g., Pd-catalyzed) 1,3,6,8-Tetramethyl-2,7-naphthyridine 70-85 Requires careful temperature control

Synthesis via Nucleophilic Substitution and Rearrangement on 2,7-Naphthyridine Ring

Recent studies have demonstrated that 1,3-diamino-2,7-naphthyridines can undergo rearrangement reactions influenced by substituents at the 7th position and the nature of amines at the 1st position, leading to functionalized 2,7-naphthyridine derivatives. While these studies focus on amino-substituted derivatives, the mechanistic insights are valuable for understanding methylation and substitution patterns on the 2,7-naphthyridine core.

Key findings include:

  • The presence of cyclic amines at C-1 and primary amines at C-3 can trigger rearrangement to form 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones.
  • Steric effects of substituents (e.g., methyl vs. benzyl groups) significantly affect rearrangement rates and conditions.
  • Rearrangement reactions proceed efficiently in ethanol under reflux, with yields ranging from 55% to 86% depending on substituents and reaction time.

These rearrangements provide routes to selectively functionalized 2,7-naphthyridines, which can be precursors or intermediates in synthesizing methylated derivatives like 1,3,6,8-Tetramethyl-2,7-naphthyridine .

Summary Table of Key Synthetic Routes and Conditions

Methodology Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Challenges
Cyclization of methylated pyridines 2,6-Dimethylpyridine derivatives Cyclocondensation, Pd-catalyzed aromatization 60-85 High regioselectivity, scalable Requires precise control of conditions
Amino-substituted rearrangement 7-Alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridines Reaction with cyclic amines in ethanol reflux 55-86 Functional group diversity Steric hindrance affects yields
Direct methylation post-cyclization 2,7-Naphthyridine core Methylating agents under controlled conditions Variable Flexibility in substitution Potential for over- or under-methylation

Detailed Research Findings and Mechanistic Insights

Influence of Substituents on Rearrangement and Synthesis

  • The rearrangement of 1,3-diamino-2,7-naphthyridines is strongly influenced by the substituent at the 7th position: methyl groups facilitate faster rearrangement compared to bulkier groups like benzyl, which slow or inhibit the process.
  • The presence of cyclic amines at C-1 is essential for rearrangement, providing a nucleophilic site that initiates ring transformations.
  • Primary amines with boiling points above 145 °C at C-3 promote rearrangement under reflux conditions in ethanol, leading to high yields of rearranged products.

Reaction Conditions and Optimization

  • Typical reaction times range from 2 to 15 hours depending on substrate and amine used.
  • Reflux in absolute ethanol is the preferred solvent system for nucleophilic substitution and rearrangement steps.
  • Aromatization steps often require palladium catalysts or strong acid conditions to achieve full aromatic 2,7-naphthyridine systems.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetramethyl-2,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like selenium dioxide.

    Reduction: Employing reducing agents such as sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common.

Common Reagents and Conditions

    Oxidation: Selenium dioxide in dioxane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine carboxaldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine core .

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetramethyl-2,7-naphthyridine varies depending on its application:

Comparison with Similar Compounds

2-Amino-5-Trifluoromethyl-7-Methyl-1,8-Naphthyridine (3b)

  • Synthesis : Prepared via phosphoric acid–P₂O₅ (PPA) cyclization at 90°C, yielding an 87% mixture of isomers .
  • Properties : Yellow solid (m.p. 179–181°C), with trifluoromethyl and methyl groups enhancing metabolic stability and membrane permeability.
  • Applications : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing effects.

7-Chloro-2,4-Bis(Trifluoromethyl)-1,8-Naphthyridine

  • Molecular Weight : 300.59 g/mol.

Hydrogenated Derivatives

1,2,3,4-Tetrahydro-2,7-Naphthyridine Hydrochloride

  • CAS : 1354940-72-7.
  • Properties : Molecular weight 170.64 g/mol; used in nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with antiproliferative activity .
  • Synthesis: Catalytic hydrogenation of 2,7-naphthyridine, a method less explored compared to isoquinoline analogs .

7-Methyl-1,2,3,4-Tetrahydro-1,8-Naphthyridine

  • CAS : 274676-47-0.
  • Molecular Weight : 148.21 g/mol.
  • Role : Intermediate in synthesizing neuroactive compounds due to its saturated ring enhancing conformational flexibility .

Physicochemical Properties

Property 1,3,6,8-Tetramethyl-2,7-naphthyridine 7-Methyl-1,8-naphthyridine 7-Chloro-1,8-naphthyridine
Molecular Weight (g/mol) 188.26 (estimated) 148.21 168.62
Boiling Point (°C) ~244 (estimated) N/A N/A
Lipophilicity (LogP) ~2.5 (predicted) 1.71 2.1
Key Substituents 4 methyl groups Methyl, saturated ring Chlorine, saturated ring

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